(2R)-2-Quinolin-4-ylpropan-1-amine
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Overview
Description
(2R)-2-Quinolin-4-ylpropan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a quinoline ring system attached to a propan-1-amine moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Quinolin-4-ylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline ring system, which can be derived from aniline and glycerol through a Skraup synthesis.
Formation of Intermediate: The intermediate quinoline derivative is then subjected to a Friedel-Crafts acylation reaction to introduce the propan-1-amine moiety.
Reduction: The resulting product is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the final this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalytic hydrogenation for the reduction step to improve selectivity and reduce reaction time.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Quinolin-4-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
(2R)-2-Quinolin-4-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-4-ylpropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Quinolinylmethylamine: A derivative with a methylamine group instead of propan-1-amine.
4-Quinolinylamine: A compound with an amine group directly attached to the quinoline ring.
Uniqueness
(2R)-2-Quinolin-4-ylpropan-1-amine is unique due to its specific stereochemistry and the presence of the propan-1-amine moiety, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(2R)-2-quinolin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8,13H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUMGKSZVQMRHO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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